tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate

Description

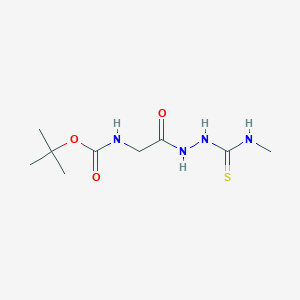

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate is a carbamate derivative featuring a hydrazinyl-thiourea core. Its structure comprises a tert-butyl carbamate group linked to a glycyl moiety, which is further functionalized with a methylcarbamothioyl-substituted hydrazine. These analogs are synthesized via hydrazine-mediated coupling reactions and characterized using NMR, HRMS, and chromatographic methods .

Properties

Molecular Formula |

C9H18N4O3S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C9H18N4O3S/c1-9(2,3)16-8(15)11-5-6(14)12-13-7(17)10-4/h5H2,1-4H3,(H,11,15)(H,12,14)(H2,10,13,17) |

InChI Key |

MJQUUMKXOJSCBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NNC(=S)NC |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl carbamate with a suitable hydrazine derivative under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies involving enzyme inhibition or protein binding.

Medicine: Research into its potential therapeutic applications includes studies on its ability to modulate biological pathways, potentially leading to the development of new drugs.

Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

- Piperidine/N-methylpiperazine substituents (e.g., 11f, 11k) exhibit higher yields (76–90%) compared to aryl-substituted analogs (55–57%), likely due to steric and electronic effects during coupling .

- Aryl substituents (e.g., phenyl, 4-fluorophenyl) reduce yields but enhance crystallinity, as seen in solid-state products .

- Acetylhydrazinyl derivatives (e.g., CAS 388630-68-0) serve as intermediates for conjugates with indole or benzoxadiazole groups, enabling further functionalization .

Physical and Spectral Properties

Physical State and Solubility

- Liquid analogs : Piperidine- or N-methylpiperazine-substituted derivatives (e.g., 11f, 11k) are oils, suggesting lower melting points and higher flexibility in the alkylamine side chain .

- Solid analogs : Aryl-substituted derivatives (e.g., 10, 19b) form yellow to brown solids, with solubility influenced by halogenation (e.g., 4-fluorophenyl improves lipophilicity) .

- Long-chain alkyl derivatives : Compounds with dodecyl or octadecyl groups (e.g., 2Bc, 2Bd) are waxy solids, indicating increased hydrophobicity .

Biological Activity

tert-Butyl (2-(2-(methylcarbamothioyl)hydrazinyl)-2-oxoethyl)carbamate, with CAS number 1359706-34-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant studies.

- Molecular Formula : C₈H₁₈N₄O₃S

- Molecular Weight : 218.32 g/mol

- Structure : The compound features a tert-butyl group, a hydrazine moiety, and a carbamate structure, which are known to influence its biological interactions.

-

Inhibition of Enzymatic Activity :

- Compounds similar to tert-butyl carbamates have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

-

Antioxidant Properties :

- The presence of the thiol group in the compound may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

-

Anti-inflammatory Effects :

- Similar compounds have shown potential in modulating inflammatory pathways, particularly by reducing pro-inflammatory cytokines such as TNF-α and IL-6.

Efficacy in Preclinical Studies

Several studies have investigated the efficacy of related compounds that may provide insights into the biological activity of this compound.

Case Studies

-

Neuroprotective Effects :

- A study conducted on astrocytes treated with amyloid beta showed that compounds structurally related to this compound could reduce cell death by approximately 20%, indicating a protective role against neurodegeneration.

-

Cognitive Function Improvement :

- In a rat model simulating Alzheimer’s disease, while the compound did not significantly improve cognitive function compared to standard treatments like galantamine, it highlighted the need for further investigation into its pharmacokinetics and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.